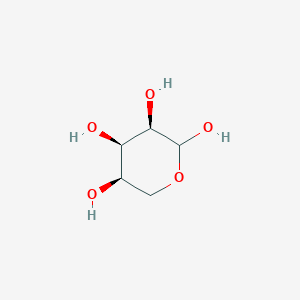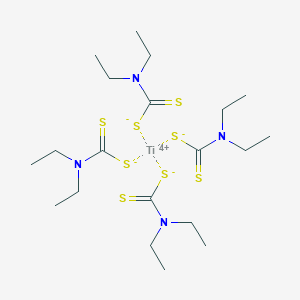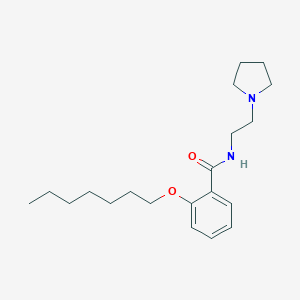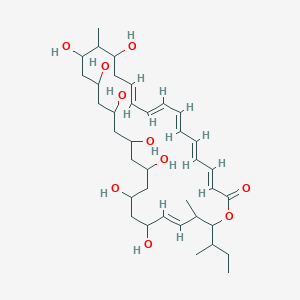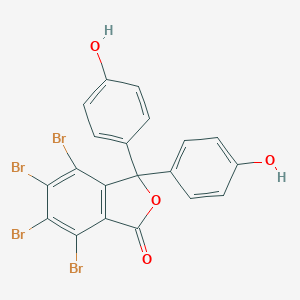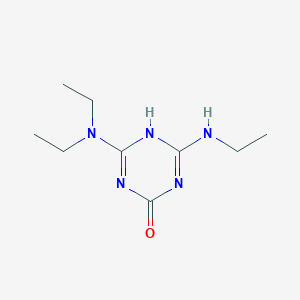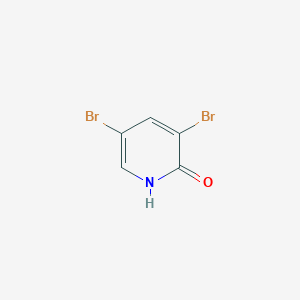
3,5-Dibromo-2-hydroxypyridine
説明
3,5-Dibromo-2-hydroxypyridine is a chemical compound with the molecular formula C5H3Br2NO and a molecular weight of 252.89 . It is a crystal powder in physical form and its color ranges from very pale yellow to pale reddish yellow .
Synthesis Analysis
The synthesis of 3,5-Dibromo-2-hydroxypyridine has been reported in the literature . The Sandmeyer reaction, which involves the use of bromine instead of copper halide such as CuBr, has been used for the synthesis .Molecular Structure Analysis
The molecular structure of 3-bromo-2-Hydroxypyridine (3-Br-2HyP) molecules, which is similar to 3,5-Dibromo-2-hydroxypyridine, has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis
3,5-Dibromo-2-hydroxypyridine is a solid at 20 degrees Celsius . It has a melting point ranging from 207.0 to 212.0 degrees Celsius .科学的研究の応用
Application in Molecular Structure and Spectral Analysis
Specific Scientific Field
This application falls under the field of Computational Chemistry and Spectral Analysis .
Summary of the Application
3,5-Dibromo-2-hydroxypyridine has been used in a theoretical investigation of its molecular structure. The molecular structures of the compound have been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods .
Methods of Application or Experimental Procedures
The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory. The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap and to calculate the UV–visible spectrum of the compound in gas phase and for different solvents .
Results or Outcomes
The study provided a comprehensive understanding of the molecular structure, spectral properties, and physicochemical characteristics of 3,5-Dibromo-2-hydroxypyridine .
Application as Bromodomain Inhibitors
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Drug Discovery .
Summary of the Application
3,5-Dibromo-2-hydroxypyridine has been studied as a potential bromodomain inhibitor. Bromodomain inhibitors play a substantial role in the identification of novel drug targets and are being evaluated clinically across a range of diseases including cancers, inflammation, obesity, and cardiovascular diseases .
Methods of Application or Experimental Procedures
The study involved molecular docking studies to investigate the potential of 3,5-Dibromo-2-hydroxypyridine as a bromodomain inhibitor .
Results or Outcomes
The study provided valuable insights into the potential of 3,5-Dibromo-2-hydroxypyridine as a bromodomain inhibitor, paving the way for further research in this area .
Application in Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors
Summary of the Application
3,5-Dibromo-2-hydroxypyridine has been used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors .
Methods of Application or Experimental Procedures
The synthesis of the potent p38α mitogen-activated protein kinase inhibitors started from 2-fluoro-4-methylpyridine . This optimized strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
Results or Outcomes
The optimized synthesis of compound 3 starting from 2-fluoro-4-methylpyridine resulted in a total yield of 29.4% in 7 linear steps . This is more than eight times higher yields compared to the reported synthesis starting from 2-bromo-4-methylpyridine .
Application in Organic Synthesis
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
3,5-Dibromo-2-hydroxypyridine is used as a starting material or intermediate in the synthesis of various organic compounds .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures can vary widely depending on the target compound. Typically, it involves various organic reactions such as substitution reactions, coupling reactions, or condensation reactions .
Results or Outcomes
The use of 3,5-Dibromo-2-hydroxypyridine in organic synthesis has enabled the production of a wide range of organic compounds, contributing to advancements in various fields such as pharmaceuticals, agrochemicals, and materials science .
Safety And Hazards
3,5-Dibromo-2-hydroxypyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and washing skin thoroughly after handling .
特性
IUPAC Name |
3,5-dibromo-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFRODWVHSZAMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349077 | |
| Record name | 3,5-Dibromo-2-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-2-hydroxypyridine | |
CAS RN |
13472-81-6 | |
| Record name | 3,5-Dibromo-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13472-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dibromo-2-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dibromo-2-hydroxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






